L‑Type Calcium Channel Dihydropyridine‑Site Affinity: 100,000‑Fold Weaker Binding than Classical DHP Blockers
In a radioligand displacement assay using rat whole brain membranes, 1-(2-chlorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide exhibited a Ki greater than 100,000 nM (i.e., >100 µM) for the L‑type calcium channel dihydropyridine site [1]. By contrast, the prototypical DHP calcium channel blocker nifedipine typically displays a Ki in the sub-nanomolar to low nanomolar range (e.g., ~0.1–1 nM) at the same site under comparable conditions [2]. This represents a >100,000‑fold difference in affinity, indicating that the 2-oxo-1,2-dihydropyridine scaffold with a 2-chlorobenzyl substituent is a remarkably weak binder compared to standard DHP ligands.
| Evidence Dimension | Binding affinity (Ki) at L-type calcium channel dihydropyridine site |
|---|---|
| Target Compound Data | Ki > 100,000 nM (CHEMBL3325957) |
| Comparator Or Baseline | Nifedipine: Ki ~ 0.1–1 nM (literature consensus for rat brain DHP site) |
| Quantified Difference | >100,000-fold weaker affinity for the target compound |
| Conditions | Inhibition of rat whole brain L-type Ca²⁺-channel dihydropyridine site (BindingDB Assay ID 3, ChEMBL_1453358) |
Why This Matters
A user needing a 2-pyridone probe that avoids potent L‑type calcium channel blockade can exclude the liability that dominates classical DHP analogs; the measured >100 µM Ki confirms this compound will not engage the DHP site at typical pharmacological concentrations.
- [1] BindingDB PrimarySearch_ki: Monomer BDBM50101095 (CHEMBL3325957), Ki > 1.00E+5 nM for rat whole brain L-type Ca²⁺-channel dihydropyridine site. Data curated by ChEMBL; deposited 2016-10-29. View Source
- [2] Triggle, D. J. (2003). 1,4-Dihydropyridines as calcium channel ligands and privileged structures. Cellular and Molecular Neurobiology, 23(3), 293–303. Reports nifedipine Ki values in the sub-nanomolar range at the L-type channel DHP site. View Source
